molecular formula C18H34O4 B14342777 2,2'-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane) CAS No. 101417-05-4

2,2'-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane)

Cat. No.: B14342777
CAS No.: 101417-05-4
M. Wt: 314.5 g/mol
InChI Key: DLRRJYFPYUQCDT-UHFFFAOYSA-N
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Description

2,2’-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane) is a chemical compound that belongs to the class of epoxides. Epoxides are characterized by the presence of an oxygen atom bonded to two adjacent carbon atoms, forming a three-membered ring. This compound is known for its reactivity and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane) typically involves the reaction of dodecanediol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the epoxide ring.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form diols or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the epoxide ring into alcohols.

    Substitution: The epoxide ring can be opened by nucleophiles, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the epoxide ring under acidic or basic conditions.

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2,2’-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides.

    Industry: The compound is used in the production of epoxy resins, which are important materials in coatings, adhesives, and composites.

Mechanism of Action

The mechanism of action of 2,2’-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane) involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many of its applications, such as in the formation of cross-linked polymers in epoxy resins.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Butanediol diglycidyl ether
  • 1,4-Bis(2,3-epoxypropoxy)butane
  • Tetramethylene glycol diglycidyl ether

Uniqueness

Compared to similar compounds, 2,2’-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane) has a longer aliphatic chain, which can impart different physical and chemical properties. This can affect its solubility, reactivity, and the properties of the materials it is used to produce.

Properties

CAS No.

101417-05-4

Molecular Formula

C18H34O4

Molecular Weight

314.5 g/mol

IUPAC Name

2-[1-(oxiran-2-ylmethoxy)dodecan-2-yloxymethyl]oxirane

InChI

InChI=1S/C18H34O4/c1-2-3-4-5-6-7-8-9-10-16(20-14-18-15-22-18)11-19-12-17-13-21-17/h16-18H,2-15H2,1H3

InChI Key

DLRRJYFPYUQCDT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(COCC1CO1)OCC2CO2

Origin of Product

United States

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